3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one
Description
This compound is a hybrid molecule combining a coumarin core (2H-chromen-2-one) with a benzimidazole moiety and a dimethylaminomethyl substituent. The coumarin scaffold is substituted at positions 3, 7, and 8, where the 3-position is linked to a 1H-benzo[d]imidazole group, the 7-position bears a hydroxyl group, and the 8-position has a dimethylamino-methyl side chain.
Synthetic routes for analogous coumarin-benzimidazole hybrids often involve condensation reactions between substituted coumarins and benzimidazole precursors. For example, hydroxylamine hydrochloride has been used to introduce oxime functionalities in related compounds , while dimethylaminomethyl groups are typically introduced via nucleophilic substitution or Mannich reactions .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22(2)10-13-16(23)8-7-11-9-12(19(24)25-17(11)13)18-20-14-5-3-4-6-15(14)21-18/h3-9,23H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCZMOOMBNDAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by subsequent functionalization to introduce the chromenone moiety . The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzimidazole and chromenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The molecular targets and pathways involved can vary depending on the specific application and the nature of the substituents on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern, particularly the dimethylaminomethyl group at position 8, which distinguishes it from other coumarin-benzimidazole hybrids. Below is a comparative analysis with structurally related molecules:
Key Observations:
Substituent Effects on Bioactivity: The dimethylaminomethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., diethylamino in or ethyl in ). This could improve bioavailability in pharmacological applications. The 7-hydroxy group in the target compound and is a hydrogen-bond donor, which may facilitate interactions with biological targets, such as enzymes or DNA .
Synthetic Yield and Complexity :
- The target compound’s synthesis likely follows methodologies similar to , where column chromatography is used for purification. However, yields for coumarin-benzimidazole hybrids are generally moderate (e.g., 32% for ), suggesting room for optimization.
- In contrast, nitroimidazole derivatives like achieve higher yields (42–24%) but require specialized reagents (e.g., TFA in reversed-phase purification).
The nitroimidazole hybrid in demonstrates antiparasitic activity, highlighting how heterocyclic additions (e.g., nitro groups) can redirect bioactivity.
Biological Activity
The compound 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a hybrid molecule that combines features of benzimidazole and chromenone structures. These structural motifs are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 312.36 g/mol. The compound features a chromenone backbone substituted with a benzimidazole moiety and a dimethylaminomethyl group, which may influence its pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antiviral Activity :
- The compound has been evaluated for its antiviral properties against various viruses. In vitro studies indicated that it exhibits significant inhibition against the tobacco mosaic virus (TMV), with an effective concentration (EC50) in the micromolar range .
- Additionally, derivatives of similar structures have shown promising results against herpes simplex virus type 1 (HSV-1), suggesting potential for further development in antiviral therapies .
-
Anticancer Properties :
- Research indicates that compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for various cancer types, indicating potential as anticancer agents .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be elucidated.
- Anti-inflammatory Effects :
Case Studies
- Antiviral Efficacy Against TMV :
- Cytotoxicity in Cancer Cell Lines :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
